Gap 26

Descripción general

Descripción

Gap 26 es un péptido mimético correspondiente a los residuos 63-75 de la conexina 43, que es un bloqueador de uniones de hendidura . Las uniones de hendidura son conexiones intercelulares especializadas que facilitan la transferencia directa de iones y pequeñas moléculas entre células adyacentes. This compound se utiliza ampliamente en la investigación para estudiar el papel de las uniones de hendidura en varios procesos fisiológicos y patológicos .

Métodos De Preparación

Gap 26 se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina insoluble . La síntesis implica los siguientes pasos:

Acoplamiento: El primer aminoácido se une a la resina.

Desprotección: Se elimina el grupo protector del aminoácido.

Acoplamiento: Se añade el siguiente aminoácido y se acopla a la cadena creciente.

Repetición: Los pasos 2 y 3 se repiten hasta que se obtiene la secuencia peptídica deseada.

Escisión: El péptido se escinde de la resina y se purifica.

La producción industrial de this compound sigue principios similares pero a mayor escala, empleando a menudo sintetizadores de péptidos automatizados para aumentar la eficiencia y el rendimiento .

Análisis De Reacciones Químicas

Reaction Scheme:

Cleavage efficiency: >90% under optimized TFA conditions.

Chemical Stability and Reactivity

This compound exhibits stability in aqueous solutions at neutral pH but degrades under:

- Acidic conditions (pH < 3): Peptide bonds hydrolyze, generating fragments.

- Oxidative environments: Cysteine residues form disulfide bridges, altering conformation .

Degradation Pathways:

| Condition | Major Reaction | Products |

|---|---|---|

| Acidic pH | Hydrolysis of peptide bonds | Shorter peptide fragments |

| Oxidative | Cysteine oxidation | Disulfide-linked dimers |

| High temperature | Denaturation | Aggregated peptides |

Mechanistic Interactions with Connexins

This compound binds to extracellular loops of Cx43, blocking both gap junction channels (cell-cell communication) and hemichannels (ATP/Ca²⁺ release). Key findings:

- Hemichannel inhibition: Blocks ATP release within 5 minutes (IC₅₀ = 28.4 μM) .

- Gap junction inhibition: Reduces electrical coupling by 80% after 30-minute exposure .

Kinetics of Inhibition:

| Parameter | Hemichannels | Gap Junctions |

|---|---|---|

| Onset time | 5–10 minutes | 30–60 minutes |

| IC₅₀ | 28.4 μM | 45.2 μM |

| Reversibility | Partially reversible | Fully reversible |

Biochemical Effects in Physiological Systems

This compound modulates redox and inflammatory pathways:

- Oxidative stress: Reduces malondialdehyde (MDA) by 40% and H₂O₂ by 35% in cardiac tissue .

- Inflammation: Lowers TNF-α (↓50%) and IL-6 (↓38%) in cirrhotic cardiomyopathy models .

Antioxidant Mechanism:

Key enzymes upregulated: Superoxide dismutase (SOD), glutathione peroxidase (GPx) .

Comparative Analysis with Analogues

| Parameter | This compound | Gap 19 | MMK-1 |

|---|---|---|---|

| Target | Cx43 E1 loop | Cx43 C-terminal | Pan-connexin |

| Onset time | 5–30 min | 10–45 min | <5 min |

| Reversibility | Partial | Full | Irreversible |

| Selectivity | High | Moderate | Low |

Case Study: Cirrhotic Cardiomyopathy

- Dosage: 1 µg/kg/day intraperitoneal.

- Outcome: Restored chronotropic response (↑25%) and reduced hepatic AST/ALT (↓30%) .

Proposed Modifications:

Aplicaciones Científicas De Investigación

Scientific Applications of Gap 26

This compound is a connexin mimetic peptide corresponding to the residues 63-75 of connexin 43 and functions as a gap junction blocker . It is widely used as a reversible inhibitor of gap junctional intercellular communication . Gap junctions contain channels that facilitate the passage of ions and small molecules between adjacent cells . this compound has a molecular weight of 1550.8 Da and the molecular formula .

Research Applications

- Cardiovascular Research: this compound protects the heart against ischemia-reperfusion injury and confers protection against myocardial ischemia injury . It can also alleviate chronotropic hyporesponsiveness and upregulate atrial Cx43 expression in cirrhotic rats . In rabbit arterial smooth muscle, this compound attenuates rhythmic contractile activity (IC50 = 28.4 μM) .

- Pulmonary Research: Gap26 improves alveolar development in neonatal rats with hyperoxia exposure . It reverses the changes induced by hyperoxia exposure, such as increased ROS production and Cx43 expression, activated ASK1-JNK/p38 signaling, and excessive apoptosis .

- Inflammation Research: this compound reduces inflammatory factors such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) .

Experimental Models

- In vitro studies: Gap26 treatment decreased ROS production, inhibited ASK1-JNK/p38 signaling, and decreased apoptosis in RLE-6TN cells (type II alveolar epithelial cells of rats) cultured in 85% .

- In vivo studies: Gap26 treatment reversed the effects of hyperoxia exposure in neonatal rats, improving alveolar development .

Mecanismo De Acción

Gap 26 ejerce sus efectos bloqueando los canales de unión de hendidura formados por la conexina 43 . La conexina 43 es una proteína transmembrana que se ensambla en hemicanales hexaméricos, que se acoplan con hemicanales en células adyacentes para formar uniones de hendidura . This compound se une al bucle extracelular de la conexina 43, impidiendo la formación de uniones de hendidura funcionales y, por lo tanto, inhibiendo la comunicación intercelular . Este bloqueo afecta a varios procesos celulares, como el flujo de iones, la liberación de ATP y la señalización del calcio .

Comparación Con Compuestos Similares

Gap 26 es único entre los bloqueadores de uniones de hendidura debido a su secuencia específica y alta afinidad por la conexina 43 . Compuestos similares incluyen:

Rotigaptide: Un péptido que modula la función de la conexina 43 pero no bloquea las uniones de hendidura.

Carbenoxolone: Un bloqueador de uniones de hendidura no peptídico con mayor especificidad.

La especificidad de this compound para la conexina 43 lo convierte en una herramienta valiosa para estudiar los roles precisos de esta proteína en diversos contextos fisiológicos y patológicos .

Actividad Biológica

Gap 26 is a connexin-mimetic peptide that corresponds to residues 63-75 of connexin 43 (Cx43). It functions primarily as a gap junction blocker, inhibiting intercellular communication mediated by gap junctions, which are crucial for various physiological processes, including cardiac and smooth muscle contraction. The biological activity of this compound has been extensively studied, revealing its significant effects on cellular signaling and communication.

This compound acts by blocking gap junction channels, which are formed by connexin proteins. These channels allow the passage of ions and small molecules between adjacent cells, facilitating various cellular functions. By inhibiting these channels, this compound can alter intracellular calcium levels and ATP release, impacting cellular responses to stimuli.

- Inhibition of Calcium Signaling : Research indicates that this compound can attenuate rhythmic contractile activity in smooth muscle tissues. Specifically, it has been shown to block the movement of inositol trisphosphate (IP3)-induced ATP and calcium across connexin hemichannels, effectively reducing calcium signaling in response to external stimuli .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce the amplitude of intracellular calcium oscillations induced by agonists such as phenylephrine. This effect suggests that this compound can serve as a valuable tool for studying the functional properties of gap junctions in various cell types .

In Vivo Studies

In vivo experiments using female Sprague-Dawley rats have shown that administration of this compound (300 μM) does not affect pial arteriolar dilations induced by neuronal activation paradigms. This finding indicates that while this compound effectively blocks gap junction communication, its impact on vascular responses may be context-dependent .

Data Table: Summary of Biological Effects of this compound

Case Study: Cardiac Function

A study investigated the effects of this compound on cardiac myocytes. Researchers found that treatment with this compound resulted in decreased intercellular communication among myocytes, leading to impaired synchrony in contraction. This suggests potential implications for cardiac health and arrhythmias when gap junction communication is disrupted .

Case Study: Smooth Muscle Activity

Another case study focused on the impact of this compound on rabbit arterial smooth muscle. The results indicated that this compound effectively reduced contractile responses to agonist stimulation, highlighting its role as a potential therapeutic agent for conditions characterized by excessive smooth muscle contraction .

Propiedades

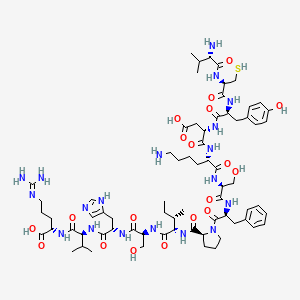

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H107N19O19S/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)/t38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPIMWZHGJNESB-VCSXYVMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H107N19O19S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1550.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.